5-(difluoromethyl)-3-phenyl-1,2-oxazole-4-carboxylic acid
Description
5-(Difluoromethyl)-3-phenyl-1,2-oxazole-4-carboxylic acid is a compound of significant interest in the field of organic chemistry
Properties
CAS No. |
2138154-82-0 |
|---|---|
Molecular Formula |
C11H7F2NO3 |
Molecular Weight |
239.17 g/mol |
IUPAC Name |
5-(difluoromethyl)-3-phenyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7F2NO3/c12-10(13)9-7(11(15)16)8(14-17-9)6-4-2-1-3-5-6/h1-5,10H,(H,15,16) |
InChI Key |
GPVNQAONOJRKNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2C(=O)O)C(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(difluoromethyl)-3-phenyl-1,2-oxazole-4-carboxylic acid typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. These reactions can be carried out using various reagents and catalysts. For instance, the difluoromethylation of aromatic compounds can be achieved using difluorocarbene reagents under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The development of novel difluoromethylation reagents has streamlined the production of such compounds, making them more accessible for pharmaceutical and chemical industries .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-3-phenyl-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the efficiency and outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Scientific Research Applications
5-(Difluoromethyl)-3-phenyl-1,2-oxazole-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-3-phenyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological processes and pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated oxazoles and carboxylic acids, such as:
- 5-(Trifluoromethyl)-3-phenyl-1,2-oxazole-4-carboxylic acid
- 5-(Difluoromethyl)-3-methyl-1,2-oxazole-4-carboxylic acid
Uniqueness
The presence of the difluoromethyl group enhances its stability and reactivity, making it a valuable compound for various scientific and industrial purposes .
Biological Activity
5-(Difluoromethyl)-3-phenyl-1,2-oxazole-4-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and case studies.
The compound has the following chemical structure:
- IUPAC Name : this compound
- CAS Number : 2138154-82-0
- Molecular Formula : CHFNO
This oxazole derivative contains a difluoromethyl group, which has been shown to enhance biological activity through increased lipophilicity and improved interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with oxazole rings exhibit significant antimicrobial properties. For instance, studies on related oxazole derivatives have demonstrated effective activity against various bacterial strains, particularly Gram-positive bacteria.
| Bacterial Strain | Activity |
|---|---|
| Bacillus cereus | High |
| Staphylococcus aureus | Moderate |
| Escherichia coli | Low |
In a study involving synthesized compounds similar to this compound, it was found that these compounds showed better activity against Gram-positive species than Gram-negative ones . The presence of the oxazole moiety is crucial for this antimicrobial effect as it enhances the compound's ability to penetrate bacterial membranes.
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. The compound's structural features allow it to interact with key enzymes involved in cancer cell proliferation.
Case Study: Cytotoxicity Against Cancer Cell Lines
A recent study evaluated the cytotoxic effects of related oxazole derivatives on different cancer cell lines:
| Cell Line | IC50 (µM) | Comparison to Control |
|---|---|---|
| HCT116 | 18.78 | Better than 5-FU |
| MCF7 | 20.10 | Comparable |
| HUH7 | 10.10 | Superior |
The compound exhibited significant cytotoxicity against the HUH7 liver carcinoma cell line, showing an IC50 value lower than that of the standard chemotherapy agent, 5-Fluorouracil (5-FU) . This suggests that this compound could be a promising candidate for further development as an anticancer agent.
The proposed mechanism of action for the anticancer activity involves the inhibition of thymidylate synthase (TS), an essential enzyme for DNA synthesis. Research indicates that compounds targeting TS can effectively disrupt cancer cell proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
